1-Methoxy-3-(3-nitrophenoxy)benzene
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Overview
Description
1-Methoxy-3-(3-nitrophenoxy)benzene is an organic compound with the molecular formula C13H11NO4 It is a derivative of benzene, featuring both methoxy and nitrophenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(3-nitrophenoxy)benzene typically involves the nitration of anisole (methoxybenzene) followed by etherification. The nitration process introduces a nitro group to the benzene ring, and the subsequent etherification attaches the nitrophenoxy group to the methoxybenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by a base-catalyzed etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and nitrophenoxy groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3-(3-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(3-nitrophenoxy)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-(4-nitrophenoxy)benzene: Similar structure but with the nitro group in a different position.
3-Methoxy-4-nitroanisole: Another nitroanisole derivative with different substitution patterns.
1-Methoxy-2-nitrobenzene: A simpler nitroanisole with only one nitro group.
Uniqueness
1-Methoxy-3-(3-nitrophenoxy)benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of methoxy and nitrophenoxy groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
CAS No. |
107622-64-0 |
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Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-(3-methoxyphenoxy)-3-nitrobenzene |
InChI |
InChI=1S/C13H11NO4/c1-17-11-5-3-7-13(9-11)18-12-6-2-4-10(8-12)14(15)16/h2-9H,1H3 |
InChI Key |
DKXZWBNDCWTCGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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